H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH

Catalog No.
S15749298
CAS No.
M.F
C67H93N15O11
M. Wt
1284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys...

Product Name

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH

IUPAC Name

(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-naphthalen-1-ylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C67H93N15O11

Molecular Weight

1284.5 g/mol

InChI

InChI=1S/C67H93N15O11/c1-40(2)36-53(79-59(85)49(70)28-11-13-33-68)63(89)80-54(37-42-18-5-4-6-19-42)64(90)77-51(30-17-35-74-67(72)73)61(87)81-55(38-45-24-15-22-43-20-7-9-26-47(43)45)65(91)78-52(31-32-57(71)83)60(86)75-41(3)58(84)76-50(29-12-14-34-69)62(88)82-56(66(92)93)39-46-25-16-23-44-21-8-10-27-48(44)46/h4-10,15-16,18-27,40-41,49-56H,11-14,17,28-39,68-70H2,1-3H3,(H2,71,83)(H,75,86)(H,76,84)(H,77,90)(H,78,91)(H,79,85)(H,80,89)(H,81,87)(H,82,88)(H,92,93)(H4,72,73,74)/t41-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1

InChI Key

YSPFONMJJGFGKC-KGEOJHTKSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC3=CC=CC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH is a synthetic peptide composed of a sequence of ten amino acids, specifically designed with D-amino acids. This unique configuration enhances its stability and resistance to enzymatic degradation, making it particularly valuable in therapeutic applications. The structure includes hydrophobic and charged residues, which contribute to its biological activity and interaction with various molecular targets.

, including:

  • Oxidation: Particularly at side chains of amino acids, leading to sulfoxides or sulfones.
  • Reduction: Disulfide bonds can be reduced to free thiols.
  • Substitution: Amino acid residues can be substituted to modify the peptide's properties.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
  • Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Substitution: Standard solid-phase peptide synthesis reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are typically used during synthesis.

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH exhibits significant biological activity, particularly in the realm of pharmacology. Its unique sequence allows it to interact effectively with specific receptors and enzymes, influencing various biochemical pathways. The compound has been studied for its potential in drug design, particularly for targeting protein-protein interactions and receptor modulation .

The synthesis of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH typically employs solid-phase peptide synthesis (SPPS). The process involves the following steps:

  • Resin Loading: The first D-amino acid (D-1Nal) is attached to a solid resin.
  • Deprotection and Coupling: The protecting group on the amino acid is removed, followed by the coupling of the next D-amino acid using coupling reagents.
  • Repetition: These steps are repeated for each subsequent D-amino acid in the sequence until the full peptide is synthesized.

H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH has diverse applications in scientific research:

  • Medicinal Chemistry: Used as a model compound for studying peptide-based drug design.
  • Biochemistry: Investigates protein-protein interactions and enzyme-substrate specificity.
  • Pharmacology: Aids in developing new therapeutic agents targeting specific receptors or enzymes.
  • Industrial

Studies have shown that this compound interacts with various proteins, influencing their activity. For instance, modifications in its structure can significantly affect binding affinities with target proteins such as Etf-1, demonstrating its potential as a tool for investigating molecular interactions .

Several compounds share structural similarities with H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH, each varying in composition and biological activity. Here are some notable examples:

Compound NameStructure TypeUnique Features
Endomorphin-2Natural PeptideContains Tyr-Pro-Phe-Phe sequence; high MOR affinity
H-Tyr-d-Ala-Gly-Phe-NH-NH2Modified PeptideHigh affinity for opioid receptors
Ac-Pen-N(Me)Arg-Ser-Asp-Thr-LeuCyclic PeptideInvolves intramolecular disulfide bridges
H-Tyr-c[Xaa-Phe-d-Pro-Yaa]-NH2Cyclic AnalogPreserves key binding elements for opioid receptors

Uniqueness

The uniqueness of H-D-Lys-D-Leu-D-Phe-D-Arg-D-1Nal-D-Gln-D-Ala-D-Lys-D-1Nal-OH lies in its specific sequence of D-amino acids, which enhances stability against enzymatic degradation compared to peptides composed solely of L-amino acids. This property makes it particularly advantageous in therapeutic contexts where prolonged activity is desired .

XLogP3

0.7

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

15

Exact Mass

1283.71789884 g/mol

Monoisotopic Mass

1283.71789884 g/mol

Heavy Atom Count

93

Dates

Last modified: 08-15-2024

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